2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Overview
Description
2-[4-(trifluoromethyl)phenoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-(trifluoromethyl)phenol with propanoic acid, followed by hydrolysis to yield the desired acid . The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions followed by purification steps such as distillation or recrystallization to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted phenoxy derivatives .
Scientific Research Applications
2-[4-(trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(trifluoromethyl)phenoxy]propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring robust chemical stability and efficient membrane penetration .
Biological Activity
2-[4-(Trifluoromethyl)phenoxy]propanoic acid is a compound recognized for its diverse biological activities and applications across various fields, including agriculture, pharmaceuticals, and material science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula : C11H10F3O3
- Molecular Weight : 252.19 g/mol
- Structure : The presence of a trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.
1. Agricultural Chemicals
This compound is primarily utilized in the formulation of herbicides. Its efficacy in controlling weeds while minimizing crop damage has been demonstrated in several studies. The compound acts by inhibiting specific enzymes involved in plant growth, leading to effective weed management without harming surrounding crops .
2. Pharmaceutical Development
The compound serves as an intermediate in synthesizing various pharmaceuticals. Research indicates that it can enhance the bioavailability and efficacy of drug compounds, particularly those targeting inflammatory pathways. For instance, studies have shown that derivatives of this acid exhibit anti-inflammatory properties by modulating cytokine production .
3. Material Science
In material science, this compound is employed to develop materials with improved thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to enhance mechanical properties and durability under extreme conditions .
4. Environmental Research
The environmental impact of fluorinated compounds is a critical area of study, and this compound is often used to assess degradation pathways and ecological risks associated with its use in agriculture and industry. Research findings suggest that while the trifluoromethyl group confers stability, it also raises concerns regarding persistence in the environment .
Case Study 1: Herbicide Efficacy
A study published in the Journal of Agricultural Chemistry evaluated the herbicidal activity of formulations containing this compound against common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .
Case Study 2: Anti-inflammatory Effects
In a pharmacological study, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results revealed a dose-dependent reduction in cytokine levels, suggesting that modifications to the structure could lead to potent anti-inflammatory agents suitable for therapeutic use .
Research Findings
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGVEYHZSLNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395953 | |
Record name | 2-[4-(trifluoromethyl)phenoxy]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69484-34-0 | |
Record name | 2-[4-(trifluoromethyl)phenoxy]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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